molecular formula C13H18F2N2 B1464672 [1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]methanamine CAS No. 1281467-65-9

[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]methanamine

Cat. No. B1464672
M. Wt: 240.29 g/mol
InChI Key: SQAZVVNHHAXSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]methanamine (DFMP) is an organic compound belonging to the piperidine family. It is a white solid that is soluble in water and ethanol. The synthesis of DFMP can be achieved through several different methods, and the compound has a variety of scientific research applications. In

Scientific Research Applications

[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]methanamine has a variety of scientific research applications. It has been used to study the structure and function of enzymes, receptors, and other proteins. In addition, it has been used to study the mechanisms of drug action, drug metabolism, and drug transport. It has also been used to study the effects of various compounds on the immune system.

Mechanism Of Action

The mechanism of action of [1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]methanamine is not fully understood. However, it is believed that the compound binds to certain proteins in the body, such as enzymes and receptors, and modulates their activity. This can lead to changes in the biochemical and physiological processes in the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of [1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]methanamine are not fully understood. However, it is believed that the compound can modulate the activity of certain proteins in the body, leading to changes in biochemical and physiological processes. For example, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, leading to increased drug levels in the body. In addition, it has been shown to modulate the activity of certain receptors, leading to changes in the body’s response to certain hormones and neurotransmitters.

Advantages And Limitations For Lab Experiments

The advantages of using [1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]methanamine in lab experiments include its relative stability and solubility in water and ethanol. In addition, it is relatively easy to synthesize and is relatively inexpensive compared to other compounds. The main limitation of using [1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]methanamine in lab experiments is that its mechanism of action is not fully understood, which can lead to unpredictable results.

Future Directions

There are several potential future directions for the use of [1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]methanamine. One potential direction is the development of new drugs that target specific proteins in the body. Another potential direction is the study of the effects of [1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]methanamine on the immune system, which could lead to the development of new immunotherapies. In addition, further research could be done on the mechanisms of action of [1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]methanamine, which could lead to a better understanding of the compound and its effects. Finally, more research could be done on the biochemical and physiological effects of [1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]methanamine, which could lead to the development of new treatments for various diseases and conditions.

properties

IUPAC Name

[1-[(2,6-difluorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17/h1-3,10H,4-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAZVVNHHAXSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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